

(R)-Bromoenol lactone-d7: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Bromoenol lactone-d7

Cat. No.: B15576620

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This technical guide provides an in-depth overview of **(R)-Bromoenol lactone-d7**, a deuterated analog of the potent and selective inhibitor of calcium-independent phospholipase A2 γ (iPLA2 γ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, physicochemical properties, and applications in biomedical research.

Introduction

(R)-Bromoenol lactone is a chiral, mechanism-based inhibitor of iPLA2 γ , an enzyme implicated in various physiological and pathological processes, including mitochondrial function, lipid homeostasis, and oxidative stress. The deuterated version, **(R)-Bromoenol lactone-d7**, serves as an invaluable internal standard for the accurate quantification of the parent compound in complex biological matrices using mass spectrometry. This guide consolidates essential technical information to facilitate its effective use in a laboratory setting.

Suppliers and Purchasing Information

(R)-Bromoenol lactone-d7 is available from several specialized chemical suppliers. Researchers can procure this compound from the following reputable sources:

Supplier	Product Number	Available Quantities
Cayman Chemical	10534	100 µg, 500 µg, 1 mg
Santa Cruz Biotechnology	sc-221225	Inquire for details
MedChemExpress	HY-117068S	50 mg, 100 mg, 250 mg

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. **(R)-Bromoenol lactone-d7** is classified as a dangerous good for transport and may be subject to additional shipping charges^[1].

Physicochemical and Technical Data

A comprehensive summary of the technical data for **(R)-Bromoenol lactone-d7** is presented below. This information is critical for experimental design and execution.

Property	Value	Reference
Formal Name	6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one	[2]
Synonyms	(R)-BEL-d7	[1]
Molecular Formula	C ₁₆ H ₆ D ₇ BrO ₂	[1]
Molecular Weight	324.2 g/mol	[1]
Purity	≥99% deuterated forms (d ₁ -d ₇)	[2]
Appearance	Provided as a solution in methyl acetate	[2]
Solubility	DMF: 50 mg/mL, DMSO: 25 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): <50 µg/mL	[2]
Storage	-20°C	[3]
Stability	≥ 2 years	[2]
CAS Number (unlabeled)	478288-90-3	[1][3]

Experimental Protocols and Applications

(R)-Bromoenoil lactone is a selective inhibitor of iPLA2 γ , with an IC₅₀ of approximately 0.6 µM for the human recombinant enzyme.[3] Unlike its (S)-enantiomer, it does not significantly inhibit iPLA2 β except at high concentrations.[3] This selectivity makes it a valuable tool for studying the specific roles of iPLA2 γ .

iPLA2 γ Inhibition Assay Protocol

While a specific detailed protocol for (R)-Bromoenoil lactone is not readily available in the public domain, a general procedure for assessing iPLA2 inhibition can be adapted. The following is a representative protocol based on methods for similar inhibitors:

Objective: To determine the inhibitory effect of (R)-Bromoenol lactone on iPLA2y activity in cell lysates.

Materials:

- Cell line expressing iPLA2y
- Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
- (R)-Bromoenol lactone
- Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
- Scintillation counter and fluid

Procedure:

- Cell Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
- Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of (R)-Bromoenol lactone (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
- Enzyme Reaction: Initiate the phospholipase reaction by adding the radiolabeled phospholipid substrate to the pre-incubated lysate.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Lipid Extraction: Stop the reaction and extract the lipids using a suitable method, such as the Bligh-Dyer extraction.
- Quantification: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC). Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the percentage of inhibition for each concentration of (R)-Bromoenol lactone compared to the vehicle control. Determine the IC_{50} value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Use as an Internal Standard in LC-MS/MS Analysis

(R)-Bromoenol lactone-d7 is primarily used as an internal standard for the quantification of unlabeled (R)-Bromoenol lactone. The following provides a general workflow for its application in an LC-MS/MS method for analyzing prostaglandins, which can be adapted for bromoenol lactone.

Objective: To accurately quantify (R)-Bromoenol lactone in a biological sample using **(R)-Bromoenol lactone-d7** as an internal standard.

Materials:

- Biological sample (e.g., plasma, cell culture supernatant)
- **(R)-Bromoenol lactone-d7** (internal standard)
- Extraction solvent (e.g., hexane/ethyl acetate, 1:1, v/v)
- LC-MS/MS system

Procedure:

- **Sample Preparation:** To a known volume of the biological sample, add a precise amount of **(R)-Bromoenol lactone-d7** solution.
- **Extraction:** Perform a liquid-liquid extraction to isolate the analyte and the internal standard from the matrix. Add the extraction solvent, vortex, and centrifuge to separate the phases.
- **Evaporation and Reconstitution:** Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- **LC-MS/MS Analysis:** Inject the reconstituted sample into the LC-MS/MS system. Develop a chromatographic method to separate the analyte from other matrix components. Use

multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both (R)-Bromoenol lactone and **(R)-Bromoenol lactone-d7**.

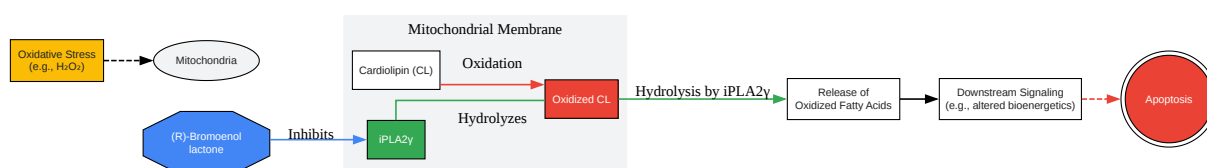
- Quantification: Create a calibration curve using known concentrations of unlabeled (R)-Bromoenol lactone spiked with the same amount of **(R)-Bromoenol lactone-d7**. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of (R)-Bromoenol lactone in the unknown sample is then determined from this calibration curve.

Synthesis Information

Detailed, publicly available synthesis protocols for (R)-Bromoenol lactone and its deuterated analog are scarce. The synthesis of chiral lactones often involves stereoselective methods such as asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes or biocatalytic synthesis using engineered enzymes.[4][5] The introduction of deuterium can be achieved through various methods, including the use of deuterated reagents in the synthesis pathway.[6] Researchers requiring custom synthesis are advised to contact specialized chemical synthesis companies.

Signaling Pathway and Experimental Workflow Visualization

(R)-Bromoenol lactone's primary target, iPLA2y, plays a crucial role in mitochondrial homeostasis, particularly under conditions of oxidative stress. The following diagrams illustrate a key signaling pathway involving iPLA2y and a typical experimental workflow for its study.



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Caption: iPLA2y signaling pathway in oxidative stress.

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Caption: Experimental workflow for studying (R)-Bromo-enol lactone.

Conclusion

(R)-Bromo-enol lactone-d7 is an essential tool for researchers investigating the role of iPLA2y in health and disease. Its use as an internal standard ensures the reliability and accuracy of

quantitative studies. This guide provides a centralized resource of technical information to support the design and implementation of experiments utilizing this important research compound.

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